molecular formula C12H9N5 B1266370 5-Amino-4-cyano-3-cyanomethyl-1-phenylpyrazole CAS No. 7152-40-1

5-Amino-4-cyano-3-cyanomethyl-1-phenylpyrazole

Cat. No. B1266370
CAS RN: 7152-40-1
M. Wt: 223.23 g/mol
InChI Key: GUHSDYKJSKLWJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel approach for the synthesis of 5-amino-4-cyanopyrazoles, including 5-Amino-4-cyano-3-cyanomethyl-1-phenylpyrazole, utilizes a flow microwave device, demonstrating the ability to create these compounds efficiently. Further conversion of these pyrazoles to more complex structures is possible through batch mode microwave processes, highlighting the versatility and potential applications of these compounds in various fields of chemistry and pharmacology (Smith et al., 2007).

Molecular Structure Analysis

The reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, resulting in trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives, showcases the structural versatility of these compounds. The structure of the product was established through X-ray crystallography, offering insight into the molecular configuration and potential reactivity patterns of these derivatives (Tominaga et al., 1997).

Chemical Reactions and Properties

The synthesis and chemical properties of 5-amino-4-cyanopyrazoles are explored through various reactions, including cyanoacetylation, which leads to the formation of 2-(1-Aryl-4- substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile derivatives. These reactions demonstrate the chemical reactivity and potential for further modification of the pyrazole core, expanding the utility of these compounds in medicinal chemistry and drug design (Salaheldin, 2009).

Physical Properties Analysis

The physical properties of 5-amino-4-cyano-3-cyanomethyl-1-phenylpyrazole and related compounds, such as solubility, melting points, and crystal structure, are crucial for their application in various chemical processes. While specific studies on these physical properties were not directly identified, the synthesis and structural determination studies provide foundational information that can infer certain physical characteristics, such as stability and solubility, based on molecular structure and synthesis conditions.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for understanding the application range of 5-amino-4-cyano-3-cyanomethyl-1-phenylpyrazole. The reactions with dimethyl acetylenedicarboxylate and subsequent structural determination suggest a high level of reactivity and potential for creating complex derivatives with a wide range of chemical functionalities (Tominaga et al., 1997).

Scientific Research Applications

Synthesis of New Fused Pyrazole Derivatives

Research has shown that 5-Amino-4-cyano-3-phenylpyrazole can be used in the synthesis of new fused pyrazole derivatives. For instance, it reacts with acrylonitrile or ethyl acrylate to yield tetrahydro-5-oxopyrazolo-[1,5-a]-pyrimidine. It also interacts with urea, thiourea, and ethyl acetoacetate to give pyrazolopyrimidine derivatives. Such reactions highlight its potential in creating diverse heterocyclic compounds, useful in various chemical industries (Zayed, Ghozlan, & Ibrahim, 1984).

Fluorescent Brightening Agents

5-Amino-3-methyl-1-phenylpyrazole has been utilized in synthesizing fluorescent brightening agents. Through condensation with specific reagents, it has been shown to form pyrazolo[3,4,-b]pyridines. These compounds have significant potential in applications requiring fluorescence, such as in bioimaging and diagnostics (Tagdiwala & Rangnekar, 2007).

Chemical Behavior Studies

The chemical behavior of 5-amino-4-cyano-3-cyanomethyl-1-phenylpyrazole derivatives has been studied extensively. For example, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate has been explored, leading to the synthesis of complex pyrazolo[3,4-e]indolizine-derivatives. This kind of research is fundamental in understanding the reactivity and potential applications of these compounds in organic synthesis (Tominaga et al., 1997).

Synthesis of Pyrazolo[3,4-b]Pyridines

5-Amino-3-Methyl-1-Phenylpyrazole has been used to synthesize pyrazolo[3,4-b]pyridines. The reaction of the aminopyrazole with various reagents, such as benzenesulfonyl chloride, leads to substituted pyrazole derivatives. These compounds have potential applications in medicinal chemistry and as building blocks in organic synthesis (El‐Emary, 2007).

Development of Anti-HIV Agents

The structure-activity relationship of phenylpyrazole derivatives has been investigated to develop novel anti-HIV agents. Synthesis of various derivatives by the reductive amination of benzaldehydes with 5-aminopyrazoles has shown promise in enhancing the potency against HIV, indicating its significant potential in pharmaceutical research (Mizuhara et al., 2013).

Safety And Hazards

The compound is classified as a danger according to the Globally Harmonized System (GHS). It has hazard statements H302-H312-H315-H319-H331-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, compounds like these often find applications in the pharmaceutical and agrochemical industries .

properties

IUPAC Name

5-amino-3-(cyanomethyl)-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5/c13-7-6-11-10(8-14)12(15)17(16-11)9-4-2-1-3-5-9/h1-5H,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHSDYKJSKLWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221759
Record name NSC22494
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-cyano-3-cyanomethyl-1-phenylpyrazole

CAS RN

7152-40-1
Record name 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile
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Record name 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile
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Record name 5-AMINO-4-CYANO-3-CYANOMETHYL-1-PHENYLPYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Matysiak, A Niewiadomy - Bioorganic & medicinal chemistry, 2003 - Elsevier
… 0.025 mol 5-amino-4-cyano-3-cyanomethyl-1-phenylpyrazole (Lancaster) and 0.01 mol SHTB were put into 50 mL methanol and heated to boiling (3 h). The mixture was hot filtered and …
Number of citations: 38 www.sciencedirect.com

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